6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine
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Overview
Description
6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a difluoromethoxyphenyl group, and a fluoropyrimidin-4-amine moiety
Preparation Methods
The synthesis of 6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine typically involves multiple steps, starting with the preparation of the core pyrimidin-4-amine structure. One common synthetic route includes the following steps:
Formation of the Pyrimidin-4-amine Core: : This can be achieved through a condensation reaction between an appropriate β-diketone and guanidine.
Introduction of the Fluorine Atom: : Fluorination can be performed using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).
Attachment of the Cyclopropyl Group: : Cyclopropyl groups can be introduced via cyclopropanation reactions, often using Simmons-Smith reagents.
Introduction of the Difluoromethoxyphenyl Group: : This step typically involves the reaction of the intermediate with a difluoromethoxyphenyl derivative under suitable conditions.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs.
Scientific Research Applications
6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: : The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Industry: : The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, 6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine stands out due to its unique structural features. Similar compounds may include other fluorinated pyrimidines or cyclopropyl-containing molecules. The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical and biological properties.
List of Similar Compounds
5-Fluorouracil
Cyclopropylamine
Difluoromethoxybenzene derivatives
Other fluorinated pyrimidines
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
6-cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c15-11-12(8-4-5-8)18-7-19-13(11)20-9-2-1-3-10(6-9)21-14(16)17/h1-3,6-8,14H,4-5H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFQYRXSYWKOBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)NC3=CC(=CC=C3)OC(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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